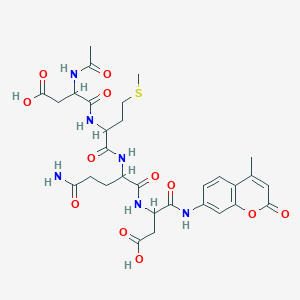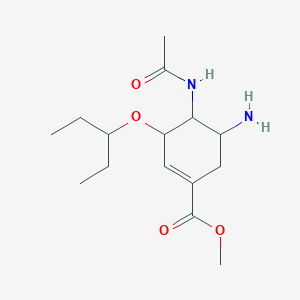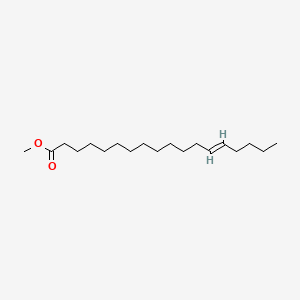
13-Octadecenoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Octadecenoic acid, methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various plant oils and animal fats and is widely used in the production of biodiesel, lubricants, and surfactants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13-Octadecenoic acid, methyl ester can be synthesized through the esterification of oleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound involves the transesterification of triglycerides found in vegetable oils or animal fats with methanol. This process is catalyzed by either an acid or a base, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol as a byproduct, which can be separated and purified for other uses .
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters, such as methyl stearate.
Substitution: It can participate in substitution reactions, such as halogenation, where the double bond is replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction: Methyl stearate and other saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Wissenschaftliche Forschungsanwendungen
13-Octadecenoic acid, methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 13-Octadecenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of various enzymes involved in lipid metabolism and signaling pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
cis-13-Octadecenoic acid, methyl ester: This is the cis isomer of 13-Octadecenoic acid, methyl ester, with similar chemical properties but different spatial configuration.
9,12-Octadecadienoic acid, methyl ester:
Methyl stearate: A saturated fatty acid methyl ester with no double bonds, making it more stable but less reactive than this compound.
Uniqueness: this compound is unique due to its monounsaturated structure, which provides a balance between stability and reactivity. This makes it suitable for various applications, including biodiesel production and as a chemical intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C19H36O2 |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl (E)-octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6+ |
InChI-Schlüssel |
OPLQDSJPOHPOSZ-VOTSOKGWSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


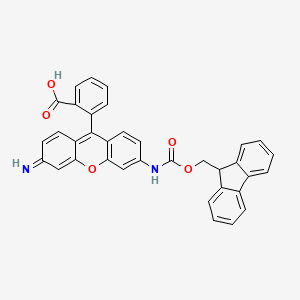


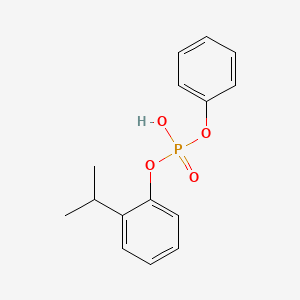
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)


![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)
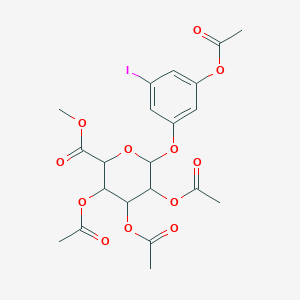
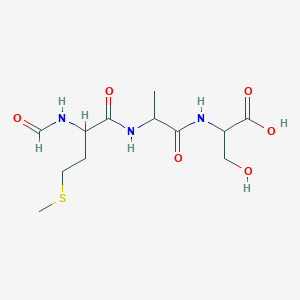
![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)
